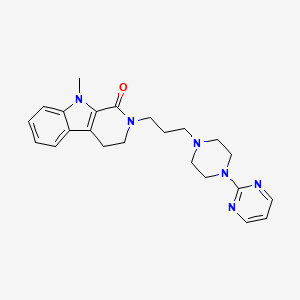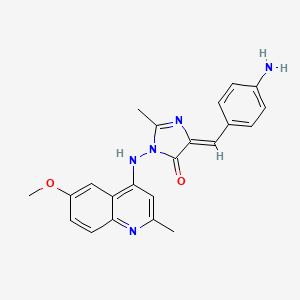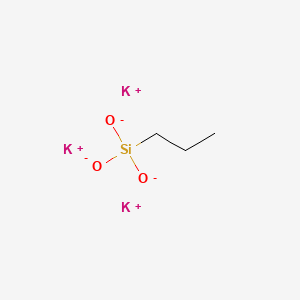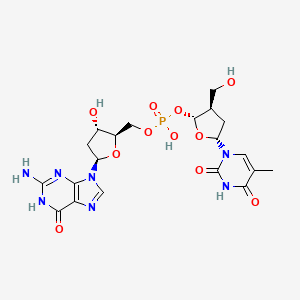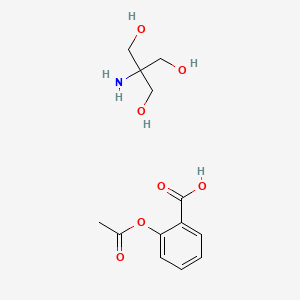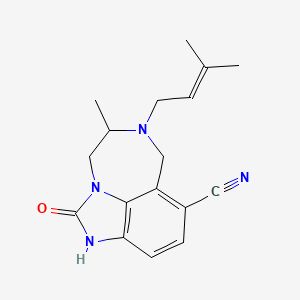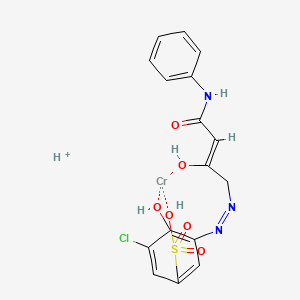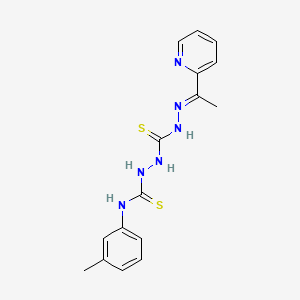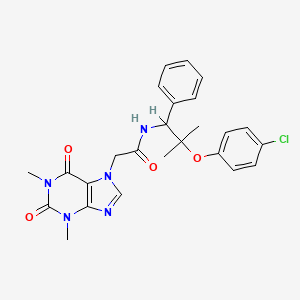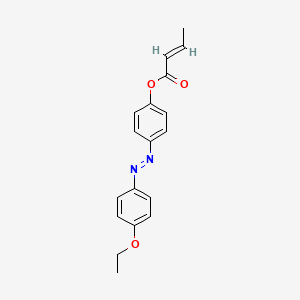
1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 1-(3,3-dimethylbicyclo(221)hept-5-en-2-yl)- is a chemical compound with the molecular formula C13H20O It is a derivative of butanone, featuring a bicyclic structure with a dimethyl substitution
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)- typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-5-en-2-one with butanone under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced equipment and technology to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions
1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.
科学的研究の応用
1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions. The exact mechanism can vary depending on the context and application.
類似化合物との比較
Similar Compounds
1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethanone: A similar compound with a different alkyl chain length.
Bicyclo(2.2.1)heptane, 1,3,3-trimethyl-: Another bicyclic compound with different substituents.
Uniqueness
1-Butanone, 1-(3,3-dimethylbicyclo(221)hept-5-en-2-yl)- is unique due to its specific structural features and the presence of a butanone moiety
特性
CAS番号 |
71820-55-8 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
1-[(1S,2S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl]butan-1-one |
InChI |
InChI=1S/C13H20O/c1-4-5-11(14)12-9-6-7-10(8-9)13(12,2)3/h6-7,9-10,12H,4-5,8H2,1-3H3/t9-,10+,12-/m1/s1 |
InChIキー |
DLCXYAGENYPQFT-JFGNBEQYSA-N |
異性体SMILES |
CCCC(=O)[C@H]1[C@H]2C[C@@H](C1(C)C)C=C2 |
正規SMILES |
CCCC(=O)C1C2CC(C1(C)C)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


